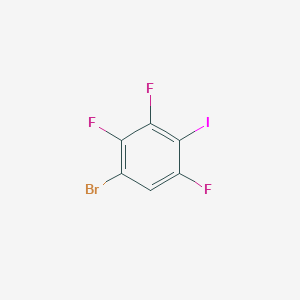

1-Bromo-2,3,5-trifluoro-4-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2,3,5-trifluoro-4-iodobenzene is a compound with the molecular formula C6HBrF3I and a molecular weight of 336.88 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6HBrF3I/c7-2-1-3 (8)6 (11)5 (10)4 (2)9/h1H . The InChI key is SAHWVHKHRAAOKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Valuable Organic Compounds

1-Bromo-2,3,5-trifluoro-4-iodobenzene and related halogenated benzenes serve as critical intermediates in organic synthesis, enabling the creation of synthetically valuable dibromobenzenes and other derivatives. These compounds facilitate the construction of complex molecules through regioselective bromination, ortho-metalation, and halogen/metal permutations, showcasing their versatility in reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Fluorination of Aromatic Compounds

The compound also plays a role in the electrochemical fluorination of aromatic compounds, contributing to the study of side reactions during the fluorination of halobenzenes. This research provides insights into the formation mechanisms of various fluorinated products, highlighting the compound's utility in understanding complex reaction pathways (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Development of New Synthetic Methods

Additionally, this compound is instrumental in the development of new synthetic methods, including organometallic control over the regiospecificity of functionalization reactions. These methods enable selective functionalization at vacant positions of fluorobenzene derivatives, demonstrating the compound's role in enhancing synthetic flexibility (Heiss & Schlosser, 2003).

Creation of Fluorocryptands and Metal Ion Complexes

The structure and reactivity of fluorocarbon compounds, including those related to this compound, are explored in the synthesis of fluorocryptands. These compounds form complexes with group I and II metal ions, showcasing the potential of fluorinated compounds in the coordination chemistry of fluorocarbons and their applications in creating novel materials (Plenio, Hermann, & Diodone, 1997).

Mecanismo De Acción

Target of Action

The primary targets of 1-Bromo-2,3,5-trifluoro-4-iodobenzene It is known that halogenated organic compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The exact mode of action of This compound It is known that halogenated compounds can participate in a variety of chemical reactions, including nucleophilic substitution and free radical reactions . These reactions can lead to changes in the structure and function of the compound’s targets .

Biochemical Pathways

The specific biochemical pathways affected by This compound Halogenated compounds are known to interfere with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of This compound The physical properties of the compound, such as its molecular weight (33688) and its physical form (liquid), suggest that it may have certain bioavailability characteristics .

Result of Action

The molecular and cellular effects of This compound Halogenated compounds are known to cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .

Propiedades

IUPAC Name |

1-bromo-2,3,5-trifluoro-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF3I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHWVHKHRAAOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,7,8-Trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710244.png)

![2-[(6-Oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2710245.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2710246.png)

![11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2710247.png)

![[2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B2710248.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2710250.png)

![2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid](/img/structure/B2710260.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2710267.png)